N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
Description
N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is an oxalamide derivative featuring two distinct substituents:
- A 5-chloro-2-methoxyphenyl group attached to one nitrogen atom of the ethanediamide core.
- A [1-(2-methoxyethyl)piperidin-4-yl]methyl group attached to the other nitrogen.
The compound’s structural complexity arises from the combination of a halogenated aromatic ring and a modified piperidine moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-25-10-9-22-7-5-13(6-8-22)12-20-17(23)18(24)21-15-11-14(19)3-4-16(15)26-2/h3-4,11,13H,5-10,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODNJXBFESTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
BI81691 replaces the ethanediamide with a carboxamide, reducing hydrogen-bonding capacity but introducing a pyridazine ring for π-π stacking interactions .
Substituent Modifications :
- Chloro-Methoxyphenyl Position : The target compound’s 5-chloro-2-methoxyphenyl group differs from compound 34’s 4-chloro-3-methoxyphenyl , which may alter steric effects and electronic distribution .
- Piperidine Modifications : The 2-methoxyethyl group on the piperidine ring (target compound) enhances hydrophilicity compared to the benzyl or methyl groups in fentanyl analogs (e.g., β-methyl fentanyl) .
Synthetic Routes :
- Piperidine intermediates in analogs like compound 34 are synthesized via reductive amination using sodium triacetoxyborohydride (STAB) and dichloromethane, followed by deprotection steps .
- The target compound likely employs similar steps but introduces the 2-methoxyethyl group via alkylation of piperidine, as seen in other methoxyethyl-piperidine derivatives .
Pharmacological Implications
- Ethanediamide vs. Propionamide : Ethanediamides may exhibit slower metabolic degradation due to reduced susceptibility to amidase enzymes compared to propionamides .
- Piperidine Substituents : The 2-methoxyethyl group could improve blood-brain barrier penetration relative to bulkier substituents (e.g., indole or pyridazine) in BI81691 .
- Opioid Receptor Affinity : While fentanyl analogs (e.g., β-methyl fentanyl) target µ-opioid receptors, the target compound’s ethanediamide structure may shift selectivity toward δ- or κ-opioid receptors .
Q & A
Q. What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide?
The synthesis involves multi-step organic reactions, including:
- Intermediate preparation : Formation of 5-chloro-2-methoxyaniline via chlorination of 2-methoxyaniline using thionyl chloride .
- Coupling reactions : Amide bond formation between the chloro-methoxyphenyl moiety and the piperidine derivative, often using propionyl chloride or similar acylating agents under basic conditions .
- Purification : Trituration with diethyl ether or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the final compound . Key parameters include solvent choice (e.g., dichloromethane for reductive amination ), temperature control (room temperature for borohydride reductions ), and stoichiometric ratios.
Q. Which functional groups dominate the compound’s reactivity?
The compound features:
- A chlorinated aromatic ring (susceptible to nucleophilic substitution, e.g., replacing Cl with amines ).
- A methoxyethyl-piperidine moiety (participates in hydrogen bonding and steric interactions ).
- Ethanediamide backbone (amide bonds influence solubility and stability; prone to hydrolysis under acidic/basic conditions ). These groups dictate reactivity in oxidation, reduction, and substitution reactions .
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- Spectroscopy : NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade material ).
- Melting point analysis : To validate crystalline structure .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for biological targets?
- Piperidine modifications : Substituting the 2-methoxyethyl group with bulkier moieties (e.g., benzyl ) alters lipophilicity and target binding.
- Chloro-methoxyphenyl adjustments : Replacing Cl with electron-withdrawing groups (e.g., CN) enhances electrophilic reactivity for kinase inhibition .
- Amide linker variations : Replacing ethanediamide with sulfonamide groups improves metabolic stability in vivo . Computational docking studies (e.g., with kinases or GPCRs) are recommended to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data?
Contradictions may arise from:
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays ).
- Solubility issues : Optimize DMSO concentration or employ prodrug strategies for in vitro studies .
- Off-target effects : Perform kinome-wide profiling or CRISPR screens to identify confounding targets . Data normalization to reference compounds (e.g., staurosporine for kinase inhibition) is critical .
Q. How can reaction yields be optimized for scale-up synthesis?
- Solvent optimization : Replace dichloromethane with acetone or THF to enhance reaction homogeneity .
- Catalyst screening : Test NaBH(OAc)₃ vs. NaBH₄ for reductive amination efficiency .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve yield (>80% reported for similar piperidine derivatives ).
- By-product analysis : Use LC-MS to identify and mitigate impurities (e.g., over-alkylation products ).
Q. What are the implications of the compound’s logP and pKa for pharmacokinetic studies?
- logP : Calculated ~2.5 (via PubChem ), suggesting moderate blood-brain barrier permeability.
- pKa : The piperidine nitrogen (pKa ~8.5) is protonated at physiological pH, enhancing solubility in acidic environments (e.g., lysosomes ). These properties inform formulation strategies (e.g., PEGylation for extended half-life ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
